molecular formula C7H3BrFNS B13928015 5-Bromo-6-fluorobenzo[D]thiazole

5-Bromo-6-fluorobenzo[D]thiazole

Cat. No.: B13928015
M. Wt: 232.07 g/mol
InChI Key: BSDBYOISRBJVEO-UHFFFAOYSA-N
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Description

5-Bromo-6-fluorobenzo[D]thiazole is a heterocyclic compound that contains both bromine and fluorine atoms attached to a benzo[D]thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluorobenzo[D]thiazole typically involves the introduction of bromine and fluorine atoms onto a benzo[D]thiazole scaffold. One common method involves the bromination and fluorination of benzo[D]thiazole derivatives under controlled conditions. For example, the reaction of 6-fluorobenzo[D]thiazole with bromine in the presence of a suitable catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluorobenzo[D]thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit quorum sensing in bacteria, thereby reducing virulence and biofilm formation . The molecular targets and pathways involved can vary based on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-fluorobenzo[D]thiazole is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and potential for diverse chemical transformations. Its dual halogenation allows for selective functionalization and the development of novel compounds with enhanced biological and chemical properties .

Properties

Molecular Formula

C7H3BrFNS

Molecular Weight

232.07 g/mol

IUPAC Name

5-bromo-6-fluoro-1,3-benzothiazole

InChI

InChI=1S/C7H3BrFNS/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H

InChI Key

BSDBYOISRBJVEO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Br)F)SC=N2

Origin of Product

United States

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